[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate
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Overview
Description
[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate is a chemical compound with the molecular formula C17H24N2O4S and a molecular weight of 352.45 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of [(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate involves several steps. One common synthetic route includes the reaction of 4-methoxybenzeneacetonitrile with octylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-efficiency and safety.
Chemical Reactions Analysis
[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of key biochemical processes .
Comparison with Similar Compounds
[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate can be compared with similar compounds such as:
4-Methoxybenzeneacetonitrile: Lacks the octylsulfonyl group, resulting in different chemical properties and reactivity.
4-Methoxy-alpha-[[(methylsulfonyl)oxy]imino]benzeneacetonitrile: Has a methylsulfonyl group instead of an octylsulfonyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-4-5-6-7-8-13-24(20,21)23-19-17(14-18)15-9-11-16(22-2)12-10-15/h9-12H,3-8,13H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJNFINWUUSNRX-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)ON=C(C#N)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS(=O)(=O)O/N=C(\C#N)/C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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